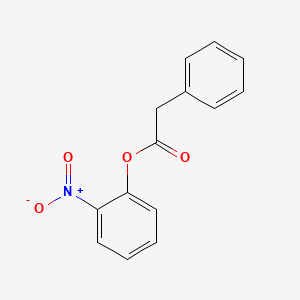
Phosphoric bromide chloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromochlorofluorophosphine oxide is an organophosphorus compound characterized by the presence of bromine, chlorine, fluorine, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromochlorofluorophosphine oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of phosphorus trichloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of bromochlorofluorophosphine oxide may involve large-scale reactions using similar synthetic routes. The process often includes the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bromochlorofluorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trichlorosilane for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized phosphine derivatives.
Applications De Recherche Scientifique
Bromochlorofluorophosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which bromochlorofluorophosphine oxide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bromochlorofluorophosphine oxide include other halogenated phosphine oxides, such as chlorofluorophosphine oxide and bromofluorophosphine oxide. These compounds share similar structural features and reactivity patterns.
Uniqueness
Bromochlorofluorophosphine oxide is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other halogenated phosphine oxides.
Propriétés
Numéro CAS |
14518-81-1 |
|---|---|
Formule moléculaire |
BrClFOP |
Poids moléculaire |
181.33 g/mol |
InChI |
InChI=1S/BrClFOP/c1-5(2,3)4 |
Clé InChI |
RDIUSNAVRHSGPB-UHFFFAOYSA-N |
SMILES canonique |
O=P(F)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



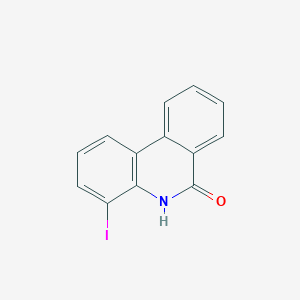

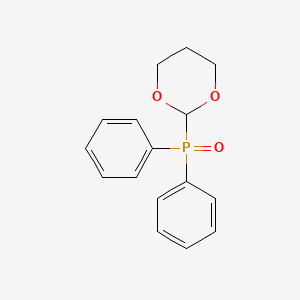
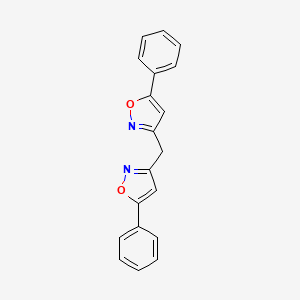

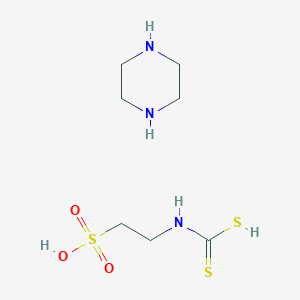
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


